4-(4-tert-butylphenyl)pyridin-2(1H)-one
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Overview
Description
4-(4-tert-Butylphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridinone ring substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenyl)pyridin-2(1H)-one typically involves the reaction of 4-tert-butylbenzaldehyde with 2-pyridone under specific conditions. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the use of palladium catalysts and organosilicon reagents. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and dichloroethane (DCE), along with sodium persulfate as an oxidant .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-(4-tert-Butylphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-tert-Butylphenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another pyridine derivative with similar structural features but different applications.
4-tert-Butylpyridine: A simpler pyridine derivative used in various chemical reactions.
Uniqueness: 4-(4-tert-Butylphenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-16-14(17)10-12/h4-10H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEFZPDSPQZPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682905 |
Source
|
Record name | 4-(4-tert-Butylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-03-7 |
Source
|
Record name | 4-(4-tert-Butylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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